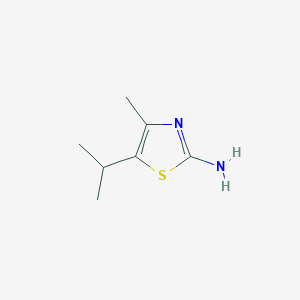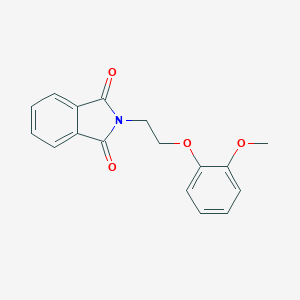
4-Chlor-2-methoxyphenol
Übersicht
Beschreibung
4-Chloro-2-methoxyphenol, also known as 4-chloroguaiacol, is a chemical compound with the molecular formula C7H7ClO2. It is a phenol derivative characterized by the presence of a chlorine atom and a methoxy group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-methoxyphenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet, darunter Arzneimittel und Agrochemikalien.
Biologie: Die antimikrobiellen Eigenschaften der Verbindung machen sie nützlich für die Untersuchung der Hemmung von Bakterien und Pilzen.
Medizin: Es wird aufgrund seiner bioaktiven Eigenschaften für potenzielle therapeutische Anwendungen untersucht.
Industrie: Es wird bei der Herstellung von Desinfektionsmitteln, Konservierungsstoffen und anderen Industriechemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit mikrobiellen Zellmembranen, was zu einer Störung der Membranintegrität und Hemmung essentieller Zellprozesse führt. Die Verbindung zielt auf Enzyme und Proteine ab, die an der Zellwandsynthese und Energieproduktion beteiligt sind, was letztendlich zum Zelltod führt .
Ähnliche Verbindungen:
- 2-Chlor-4-methoxyphenol
- 4-Chlor-2-methylphenol
- 4-Chlor-2-ethylphenol
Vergleich: this compound ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu 2-Chlor-4-methoxyphenol hat es eine andere Position der Chlor- und Methoxygruppen, was seine Reaktivität und antimikrobielle Aktivität beeinflusst. Ähnlich haben 4-Chlor-2-methylphenol und 4-Chlor-2-ethylphenol unterschiedliche Alkylsubstituenten, was zu Variationen in ihrem chemischen Verhalten und ihren Anwendungen führt .
Wirkmechanismus
Target of Action
4-Chloro-2-methoxyphenol, also known as 4-Chloroguaiacol, is a phenol derivative . The primary target of this compound is the respiratory system . .
Mode of Action
It is known to exhibit antimicrobial activity, showing inhibition againstS. aureus and E. coli This suggests that it may interact with bacterial cells, possibly disrupting their cell wall or inhibiting essential enzymes, leading to their death
Biochemical Pathways
It’s known that chlorophenols can be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . This degradation process involves several enzymes and biochemical reactions, suggesting that 4-Chloro-2-methoxyphenol may interact with these pathways.
Result of Action
Its antimicrobial activity suggests that it may lead to the death of bacterial cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methoxyphenol. For instance, in an anaerobic environment, the presence of chlorine-based compounds like 4-Chloro-2-methoxyphenol can decrease the availability of oxygen, potentially affecting respiration . Additionally, factors such as pH, temperature, and the presence of other chemicals can also impact its stability and activity.
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methoxyphenol is known for its antimicrobial properties . It has been found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 110 μg/mL
Cellular Effects
It is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation .
Molecular Mechanism
It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups . These sites could potentially interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 241 °C and a melting point of 16-17 °C . It is slightly soluble in water .
Metabolic Pathways
It is known that the compound can be metabolized via the ortho-cleavage pathway .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 4-Chlor-2-methoxyphenol kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode umfasst die Chlorierung von Guaiacol (2-Methoxyphenol) in Gegenwart eines Chlorierungsmittels wie Thionylchlorid oder Phosphorpentachlorid. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um eine selektive Chlorierung in para-Position relativ zur Hydroxylgruppe zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound unter Verwendung großtechnischer Chlorierungsprozesse hergestellt. Die Reaktion wird in Reaktoren durchgeführt, die mit Temperatur- und Druckregelsystemen ausgestattet sind, um Ausbeute und Reinheit zu optimieren. Das Produkt wird dann durch Destillation oder Rekristallisationstechniken gereinigt, um die gewünschte Qualität zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Chlor-2-methoxyphenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das Chloratom zu entfernen und 2-Methoxyphenol zu ergeben.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriumamid oder Natriummethoxid werden unter basischen Bedingungen eingesetzt.
Wichtigste gebildete Produkte:
Oxidation: Chinone und andere oxidierte Phenolverbindungen.
Reduktion: 2-Methoxyphenol.
Substitution: Verschiedene substituierte Phenole, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-methoxyphenol
- 4-Chloro-2-methylphenol
- 4-Chloro-2-ethylphenol
Comparison: 4-Chloro-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloro-4-methoxyphenol, it has a different position of the chlorine and methoxy groups, affecting its reactivity and antimicrobial activity. Similarly, 4-chloro-2-methylphenol and 4-chloro-2-ethylphenol have different alkyl substituents, leading to variations in their chemical behavior and applications .
Eigenschaften
IUPAC Name |
4-chloro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQMMMRFNURSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074974 | |
| Record name | Phenol, 4-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-30-6 | |
| Record name | Phenol, 4-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B106985.png)
